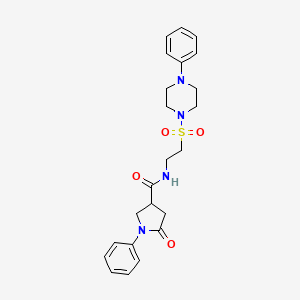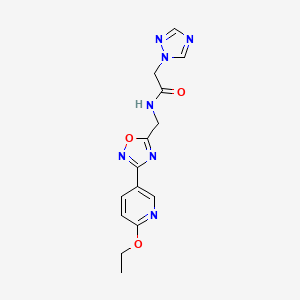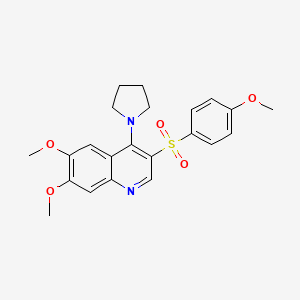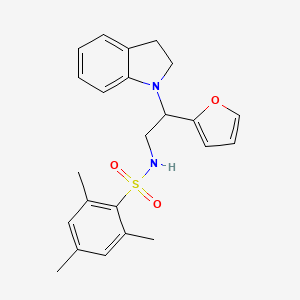![molecular formula C21H19N3O2S B2653931 (3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone CAS No. 1207004-61-2](/img/structure/B2653931.png)
(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound falls within a broader category of pyrazole derivatives that have been synthesized and analyzed for various structural and functional properties. For example, studies have demonstrated the synthesis of isomorphous structures with pyrazole bases, showcasing their complex behaviors and the influence of substituents on their properties. These investigations provide a foundation for understanding the structural dynamics and potential applications of such compounds in scientific research (V. Rajni Swamy et al., 2013).
Biological and Pharmacological Activities
Pyrazole derivatives have been widely studied for their biological and pharmacological activities. For instance, certain pyrazole moieties have been synthesized and shown to possess moderate antibacterial and antioxidant activities, highlighting their potential utility in medical and pharmaceutical research (Golea Lynda, 2021). Another study on novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties revealed promising antimicrobial and anticancer agents, indicating the significant therapeutic potential of these compounds (H. Hafez et al., 2016).
Sensor Applications
Pyrazole derivatives have also been explored for their utility in sensor technologies. For example, antipyrine derived Schiff base compounds have been synthesized and found to act as colorimetric sensors for Fe(III) and "turn-on" fluorescent sensors for Al(III), showcasing the versatile applications of pyrazole-based compounds in chemical sensing and environmental monitoring (P. P. Soufeena et al., 2019).
Corrosion Inhibition
The corrosion inhibition effect of pyrazole derivatives on metals in acidic solutions has been investigated, with certain compounds showing significant efficiency in protecting mild steel from corrosion. These findings suggest potential industrial applications of pyrazole derivatives in materials science and engineering (M. Yadav et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-12-15(2)24(22-14)21(25)20-19(23-10-4-5-11-23)18(13-27-20)16-6-8-17(26-3)9-7-16/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYQFXPQLXOGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)OC)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2653852.png)

![4-Butoxy-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2653855.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)


![N-(2-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2653860.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2653861.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)



